

# Toxicological Profile of Prometryn on Non-Target Organisms: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

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## Abstract

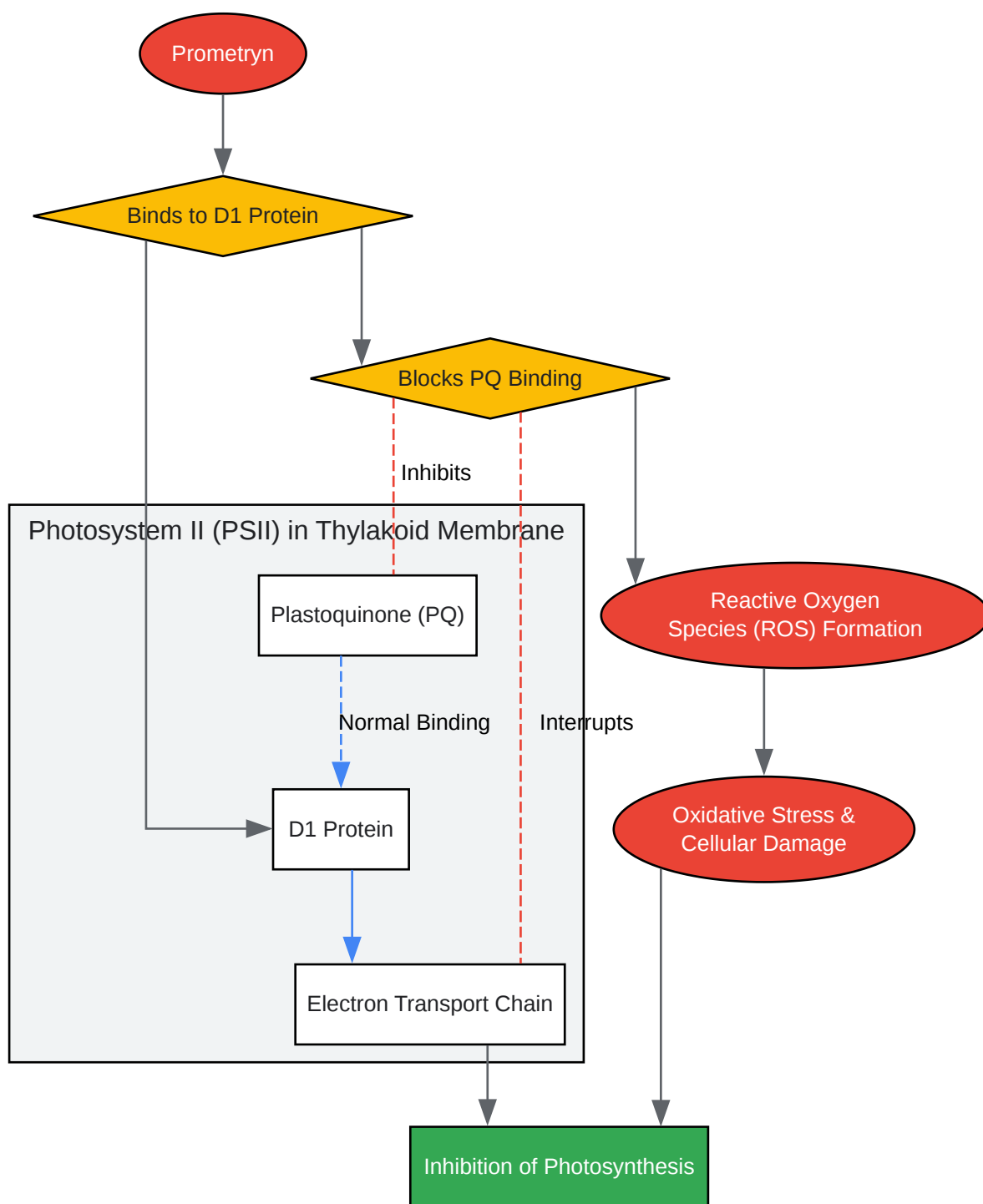
Prometryn, a selective triazine herbicide, is widely utilized for the control of annual grasses and broadleaf weeds in various agricultural settings. While effective in its primary application, concerns regarding its potential impact on non-target organisms necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of prometryn, summarizing its effects on a diverse range of non-target species, from aquatic life to terrestrial vertebrates and invertebrates. The document synthesizes acute and chronic toxicity data, details sublethal effects, and outlines the primary mechanism of action. Experimental protocols for key toxicological studies are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of prometryn's environmental impact.

## Introduction

Prometryn (N2,N4-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is a pre- and post-emergence herbicide that functions by inhibiting photosynthesis in susceptible plant species.<sup>[1]</sup> Its application in agriculture can lead to its introduction into the wider environment through spray drift, surface runoff, and leaching, potentially exposing a variety of non-target organisms to its effects. This guide aims to provide a detailed technical resource on the toxicological effects of prometryn on these non-target species.

## Mechanism of Action

The primary mode of action for prometryn is the inhibition of photosynthesis at Photosystem II (PSII) within the chloroplasts of plants and algae.<sup>[2]</sup> Prometryn binds to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH necessary for carbon fixation.<sup>[2][3]</sup> This disruption leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. While this mechanism is targeted at plants, its conservation in photosynthetic organisms like algae and aquatic plants makes them particularly susceptible.



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**Figure 1:** Signaling pathway of Photosystem II inhibition by Prometryn.

## Toxicological Data

The toxicity of prometryn to non-target organisms varies significantly across different taxonomic groups. The following tables summarize the available quantitative data for acute and chronic exposures.

## Aquatic Organisms

Prometryn is classified as moderately to highly toxic to aquatic organisms.[\[1\]](#)

Table 1: Acute Toxicity of Prometryn to Aquatic Organisms

Species	Common Name	Endpoint (Duration)	Value (mg/L)	Reference
Oncorhynchus mykiss	Rainbow Trout	96-hr LC50	2.5 - 2.9	<a href="#">[1]</a>
Lepomis macrochirus	Bluegill Sunfish	96-hr LC50	10.0	<a href="#">[1]</a>
Carassius auratus	Goldfish	96-hr LC50	3.5	<a href="#">[1]</a>
Cyprinus carpio	Carp	96-hr LC50	8.0	<a href="#">[1]</a>
Daphnia magna	Water Flea	48-hr LC50	18.9	<a href="#">[1]</a>
Americamysis bahia	Mysid Shrimp	96-hr LC50	1.7	<a href="#">[4]</a>
Crassostrea virginica	Eastern Oyster	48-hr EC50 (shell growth)	>1.0	<a href="#">[1]</a>
Navicula pelliculosa	Diatom	5-day EC50	0.001	<a href="#">[4]</a>

Table 2: Chronic Toxicity of Prometryn to Aquatic Organisms

Species	Common Name	Endpoint	Value (mg/L)	Reference
Pimephales promelas	Fathead Minnow	NOEC	0.62	[4]
Daphnia magna	Water Flea	NOEC	1.0	[4]

## Terrestrial Organisms

Prometryn is considered practically non-toxic to birds and bees on an acute basis.[1]

Table 3: Acute Toxicity of Prometryn to Terrestrial Organisms

Species	Common Name	Endpoint	Value	Reference
Colinus virginianus	Bobwhite Quail	Oral LD50	>2150 mg/kg	[1]
Anas platyrhynchos	Mallard Duck	Oral LD50	>4640 mg/kg	[1]
Apis mellifera	Honey Bee	Contact LD50	>99 µ g/bee	[1]
Eisenia fetida	Earthworm	48-hr LC50	153 mg/kg soil	[1]

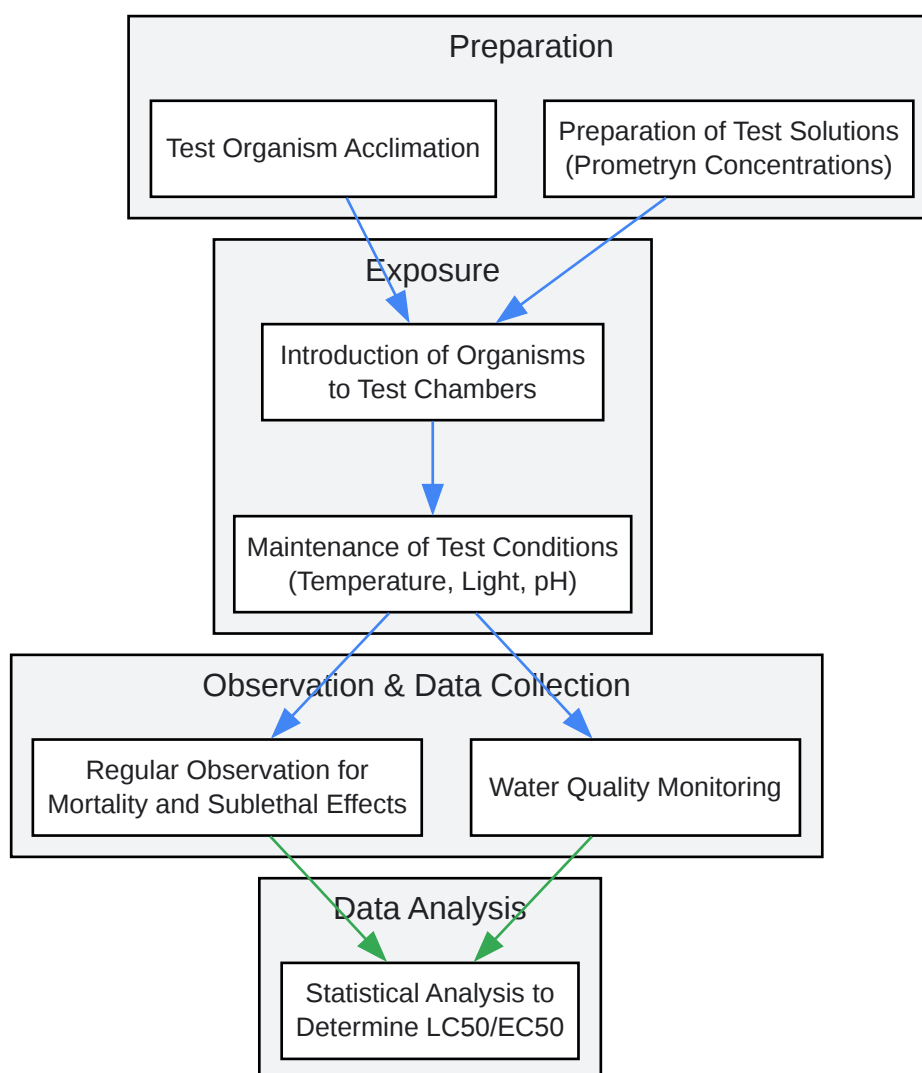
Table 4: Chronic and Reproductive Toxicity of Prometryn to Mammals

Species	Study Duration	Endpoint	Value	Reference
Rat	2-year feeding	NOAEL	37.5 mg/kg/day	[1]
Dog	2-year feeding	NOAEL	4 mg/kg/day	[1]
Rat	3-generation reproduction	NOAEL	5 mg/kg/day	[1]
Rabbit	Developmental	NOAEL	72 mg/kg/day	[1]

## Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA), which represent the standard methodologies for such assessments.

### Aquatic Toxicity Testing



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**Figure 2:** General experimental workflow for an acute aquatic toxicity test.

#### 4.1.1. Fish Acute Toxicity Test (based on OECD Guideline 203)

- Objective: To determine the median lethal concentration (LC50) of prometryn to fish over a 96-hour exposure period.
- Test Species: Rainbow trout (*Oncorhynchus mykiss*) or another standard test species.
- Test Conditions:
  - Exposure Duration: 96 hours.
  - Test Type: Semi-static (test solutions renewed every 24 hours).
  - Temperature: Maintained at a species-appropriate constant temperature (e.g.,  $15 \pm 1$  °C for rainbow trout).
  - Light: 16-hour light, 8-hour dark cycle.
  - Loading: Biomass of fish per volume of test solution is kept low to avoid stress.
- Procedure:
  - Healthy, juvenile fish are acclimated to laboratory conditions for at least 12 days.
  - A range of prometryn concentrations and a control (without prometryn) are prepared in dilution water.
  - Fish are randomly distributed into test chambers, with at least 7 fish per concentration.
  - Observations for mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are made at 24, 48, 72, and 96 hours.
  - Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.
- Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

#### 4.1.2. Daphnia magna Reproduction Test (based on OECD Guideline 211)

- Objective: To determine the effect of prometryn on the reproductive output of *Daphnia magna* over a 21-day period.
- Test Organism: *Daphnia magna*, less than 24 hours old at the start of the test.
- Test Conditions:
  - Exposure Duration: 21 days.
  - Test Type: Semi-static (test solutions renewed 3 times per week).
  - Temperature:  $20 \pm 2$  °C.
  - Light: 16-hour light, 8-hour dark cycle.
  - Feeding: Fed daily with a suitable algal food source.
- Procedure:
  - Individual daphnids are exposed to a range of prometryn concentrations and a control in individual test vessels.
  - The survival of the parent daphnids and the number of live offspring produced are recorded daily.
  - The test solutions are renewed, and the offspring are removed at each renewal.
- Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined by statistical comparison of the treatment groups to the control. The ECx (e.g., EC10, EC50) for reproductive effects can also be calculated.

## Terrestrial Toxicity Testing

### 4.2.1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

- Objective: To determine the acute oral toxicity (LD50) of prometryn to birds.



- Test Species: Bobwhite quail (*Colinus virginianus*) or mallard duck (*Anas platyrhynchos*).
- Procedure:
  - Birds are fasted prior to dosing.
  - A single oral dose of prometryn, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus.
  - A control group receives the vehicle only.
  - Birds are observed for mortality and signs of toxicity for at least 14 days.
  - Body weight is measured at the beginning and end of the observation period.
- Data Analysis: The LD50 and its 95% confidence limits are calculated.

#### 4.2.2. Earthworm Acute Toxicity Test (based on OECD Guideline 207)

- Objective: To determine the acute toxicity (LC50) of prometryn to earthworms in an artificial soil.
- Test Species: *Eisenia fetida*.
- Procedure:
  - Artificial soil is prepared according to the guideline specifications.
  - Prometryn is thoroughly mixed into the soil at various concentrations.
  - Adult earthworms with a well-developed clitellum are introduced into the test containers with the treated soil.
  - The containers are maintained at  $20 \pm 2$  °C with continuous light for 14 days.
  - Mortality and changes in body weight are assessed at 7 and 14 days.
- Data Analysis: The LC50 is calculated at 7 and 14 days.

## Mammalian Chronic Toxicity and Reproduction Studies

While specific study reports for prometryn are not publicly available, the methodologies likely followed the USEPA Health Effects Test Guidelines.

### 4.3.1. Chronic Toxicity Study (based on USEPA OCSPP 870.4100)

- Objective: To determine the effects of long-term exposure to prometryn in the diet.
- Test Species: Rat and Dog.
- Duration: 2 years for both species.
- General Procedure:
  - Groups of animals (e.g., 50 males and 50 females per group for rats) are fed diets containing different concentrations of prometryn. A control group receives the basal diet.
  - Animals are observed daily for clinical signs of toxicity.
  - Body weight and food consumption are measured weekly.
  - Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 3, 6, 12, 18, and 24 months).
  - A complete necropsy and histopathological examination of a wide range of tissues and organs are performed at the end of the study.
- Endpoints: The NOAEL and LOAEL are determined based on any treatment-related adverse effects on survival, clinical signs, body weight, food consumption, clinical pathology, and histopathology.

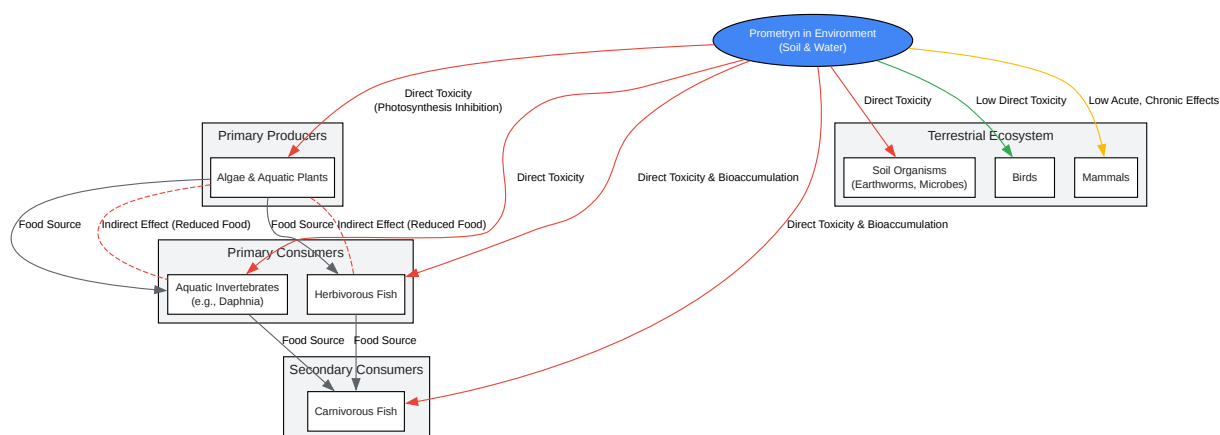
### 4.3.2. Two-Generation Reproduction Study (based on USEPA OCSPP 870.3800 / OECD 416)

- Objective: To assess the effects of prometryn on reproductive performance and offspring development over two generations.
- Test Species: Rat.

- General Procedure:
  - The parental (P) generation is exposed to prometryn in the diet for a pre-mating period, during mating, gestation, and lactation.
  - The F1 offspring are exposed from conception through weaning and are then selected to become the parents of the F2 generation.
  - The F1 parents are exposed to prometryn throughout their growth, mating, gestation, and lactation of the F2 offspring.
- Endpoints:
  - Parental: Mating and fertility indices, gestation length, clinical observations, and pathology.
  - Offspring: Viability, sex ratio, body weight, and developmental landmarks.
- Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

## Logical Relationships of Prometryn's Effects in an Ecosystem

The introduction of prometryn into an ecosystem can have cascading effects across different trophic levels.



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**Figure 3:** Logical relationships of Prometryn's potential effects in an ecosystem.

## Conclusion

Prometryn exhibits a varied toxicological profile across non-target organisms. It is particularly toxic to aquatic primary producers due to its mode of action. While its acute toxicity to birds and mammals is low, chronic exposure can lead to adverse effects. The data and protocols presented in this guide provide a comprehensive resource for understanding and assessing the potential environmental risks associated with the use of prometryn. For a complete risk assessment, it is crucial to consider not only the direct toxic effects but also the potential for indirect and sublethal impacts on ecosystem structure and function.

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